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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B15612887 Get Quote

This technical guide provides a comprehensive overview of 22-Hydroxy Mifepristone-d6, a

key stable isotope-labeled internal standard used in the bioanalytical analysis of mifepristone

and its metabolites. Designed for researchers, scientists, and drug development professionals,

this document details the compound's properties, its role in quantitative analysis, and the

underlying pharmacological context of its parent compound, mifepristone.

Introduction to 22-Hydroxy Mifepristone-d6
22-Hydroxy Mifepristone-d6 is a deuterated form of 22-Hydroxy Mifepristone, which is a

significant metabolite of mifepristone (also known as RU-486). As a stable isotope-labeled

internal standard, it is essential for achieving high accuracy and precision in quantitative

assays, particularly those employing mass spectrometry. The deuterium labels provide a

distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous (unlabeled)

analyte during analysis, without altering the chemical properties significantly.

Mifepristone itself is a synthetic steroid with potent antiprogestational and antiglucocorticoid

properties.[1] It is widely known for its use in medical termination of pregnancy and in the

management of hyperglycemia in patients with Cushing's syndrome.[2] The metabolism of

mifepristone is a critical aspect of its pharmacology, and understanding its metabolites, such as

22-Hydroxy Mifepristone, is vital for comprehensive pharmacokinetic and toxicological studies.

Chemical and Physical Properties
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Detailed physicochemical properties of 22-Hydroxy Mifepristone-d6 are crucial for its proper

handling, storage, and application in analytical methods. While a formal Certificate of Analysis

with exhaustive data is not publicly available, the following information has been compiled from

supplier data and chemical databases.

Property Value Source

Chemical Name

(11β,17β)-11-[4-

(Dimethylamino-d6)phenyl]-17-

hydroxy-17-(3-hydroxy-1-

propyn-1-yl)-estra-4,9-dien-3-

one

Acanthus Research

Synonyms RU 42698-d6 MedChemExpress[3]

Molecular Formula C₂₉H₂₉D₆NO₃ LGC Standards[4]

Molecular Weight 451.63 g/mol LGC Standards[4]

Parent Drug Mifepristone Acanthus Research

Category
Stable Isotope Labeled

Reference Standard
Acanthus Research

Unlabeled CAS Number 105012-15-5 LGC Standards[4]

Note: For precise applications, it is always recommended to obtain a lot-specific Certificate of

Analysis from the supplier.

Role in Quantitative Analysis
The primary application of 22-Hydroxy Mifepristone-d6 is as an internal standard in the

quantification of 22-Hydroxy Mifepristone in biological matrices. Its use is critical for correcting

for variability in sample preparation and instrument response, thereby ensuring the reliability of

the analytical results.

A key study by Szpot et al. (2022) demonstrates the application of 22-Hydroxy Mifepristone-
d6 in a validated UHPLC-QqQ-MS/MS method for the determination of mifepristone and its

metabolites in human whole blood. In this study, toxicological analysis of a maternal blood
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sample revealed the presence of 22-OH-mifepristone at a concentration of 176.9 ng/mL.[5][6]

The use of the deuterated internal standard was integral to achieving the reported accuracy

and precision of the method.[5]

Experimental Protocols
A detailed experimental protocol for the quantification of mifepristone and its metabolites,

including 22-Hydroxy Mifepristone, using 22-Hydroxy Mifepristone-d6 as an internal standard

is provided below, based on the methodology described by Szpot et al. (2022).[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)
Transfer a 200 µL aliquot of human whole blood to a 12-mL plastic tube.

Add 20 µL of an internal standard mixture solution containing 22-OH-mifepristone-d6

(concentration of 1000 ng/mL).

Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).

Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10

minutes.

Centrifuge the samples at 1520 × g for 10 minutes at 4°C.

Transfer the organic phase to a 2-mL Eppendorf tube.

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

Reconstitute the dried extract in 50 µL of methanol.

Transfer the reconstituted sample to a glass insert for UHPLC-MS/MS analysis.

UHPLC-QqQ-MS/MS Analysis
Instrumentation: A triple-quadrupole mass spectrometer with an electrospray ion source

(ESI) in positive ionization mode.

Chromatographic Separation:
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Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A linear gradient from 5% B to 98% B over 12 minutes, followed by re-

equilibration.

Flow Rate: 0.4 mL/min.

Injection Volume: 2 µL.

Mass Spectrometry Detection:

Mode: Multiple Reaction Monitoring (MRM).

Ions: Specific precursor and product ions for each analyte and internal standard are

monitored. For 22-OH-Mifepristone, the precursor ion is m/z 446.2 and the quantifier

product ion is m/z 388.1.

Method Validation Parameters
The described method was validated according to established guidelines, with the following key

parameters:[5][6]

Parameter Result

Limit of Quantification (LOQ) 0.5 ng/mL

Linearity (R²) >0.999

Intra- and Inter-day Accuracy and Precision Did not exceed ± 13.2%

Recovery 96.3–114.7%

Matrix Effect -3.0 to 14.7%

Alternative Analytical Methods
While UHPLC-MS/MS is a prevalent and highly sensitive technique, other analytical methods

have been employed for the determination of mifepristone and its metabolites. These include
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high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and other mass

spectrometry-based techniques like liquid chromatography-quadrupole-time-of-flight-mass

spectrometry (LC-Q-TOF-MS).[7] The choice of method depends on the required sensitivity,

selectivity, and the available instrumentation.

Signaling Pathways of Mifepristone
The clinical effects of mifepristone are mediated through its interaction with progesterone and

glucocorticoid receptors. Understanding these pathways is crucial for interpreting

pharmacokinetic and pharmacodynamic data.

Progesterone Receptor Antagonism
Mifepristone acts as a competitive antagonist at the progesterone receptor. In the context of

pregnancy, progesterone is essential for maintaining the uterine lining (endometrium). By

blocking the action of progesterone, mifepristone leads to the breakdown of the endometrium,

sensitizes the myometrium to prostaglandins, and promotes cervical ripening, ultimately leading

to the termination of pregnancy.[1]
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Mifepristone's antagonistic action on the progesterone receptor signaling pathway.

Glucocorticoid Receptor Antagonism
At higher doses, mifepristone also acts as a potent antagonist of the glucocorticoid receptor

(GR).[2] This action is utilized in the treatment of Cushing's syndrome, where there is an

excess of cortisol. By blocking the GR, mifepristone mitigates the effects of high cortisol levels,

such as hyperglycemia.[2]
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Mifepristone's antagonistic action on the glucocorticoid receptor signaling pathway.

Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the

quantification of 22-Hydroxy Mifepristone using 22-Hydroxy Mifepristone-d6 as an internal

standard.
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Experimental workflow for the quantification of 22-Hydroxy Mifepristone.
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Conclusion
22-Hydroxy Mifepristone-d6 is an indispensable tool for the accurate and precise

quantification of the major mifepristone metabolite, 22-Hydroxy Mifepristone, in biological

samples. Its use as an internal standard in advanced analytical techniques like UHPLC-MS/MS

is crucial for reliable pharmacokinetic and toxicological assessments in preclinical and clinical

research. A thorough understanding of its properties, coupled with a detailed knowledge of the

parent compound's mechanism of action, provides a robust framework for its application in

drug development and related scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

